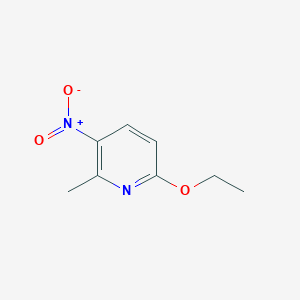

6-Ethoxy-2-methyl-3-nitropyridine

Description

Contextual Significance within Pyridine (B92270) Heterocycle Chemistry

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on this ring system is a cornerstone of modern synthetic chemistry, allowing for the fine-tuning of a molecule's physical, chemical, and biological properties.

Nitropyridines, in particular, are highly valuable precursors in heterocyclic chemistry. ntnu.no The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring. It activates the ring towards nucleophilic aromatic substitution (SNAr), a powerful reaction for introducing a wide range of functional groups. mdpi.com The presence of the methyl and ethoxy groups on 6-ethoxy-2-methyl-3-nitropyridine further modulates this reactivity, offering regioselective control in subsequent chemical transformations. The synthesis of various substituted nitropyridines has opened up new avenues for creating novel materials and complex heterocyclic systems. ntnu.no

Overview of Academic Research Trajectories

Academic research involving this compound and related nitropyridines primarily focuses on their synthetic utility. The development of efficient methods for the nitration of pyridines has been a significant area of investigation, making a wide range of substituted nitropyridines more accessible for research. ntnu.nontnu.no

One major research trajectory involves the use of nitropyridines in nucleophilic aromatic substitution reactions. mdpi.com The nitro group can be displaced by various nucleophiles, such as thiolates, to create new carbon-sulfur bonds, which are important in many biologically active molecules. mdpi.com Research has shown that even non-activated nitro groups in 3-nitropyridines can undergo substitution, expanding the scope of this reaction. mdpi.com

Another significant area of research is the transformation of the nitro group itself. The reduction of the nitro group to an amino group provides a pathway to amino-pyridines, which are key intermediates in the synthesis of pharmaceuticals and other functional molecules. For instance, the reaction of 3-nitropyridine (B142982) with ammonia (B1221849) in the presence of an oxidizing agent can selectively produce 2-amino-5-nitropyridine. ntnu.no

Furthermore, the methyl group in 2-methyl-3-nitropyridine (B124571) derivatives can be activated by the electron-withdrawing nitro group, allowing it to participate in condensation reactions with aldehydes to form styrylpyridines. mdpi.com These reactions provide metal-free alternatives to traditional cross-coupling methods. mdpi.com The resulting styrylpyridines can exhibit interesting properties, including fluorescence. mdpi.com

The cyclization of appropriately substituted nitropyridines is another active research area, leading to the formation of fused heterocyclic systems like indolizines and oxazolo[3,2-a]pyridinium salts. nih.gov These complex structures are of interest for their potential biological activities. nih.gov The study of ring transformations of dinitropyridones, which serve as synthetic equivalents of unstable nitromalonaldehyde, has also led to the development of novel methods for synthesizing nitropyridines that are difficult to produce otherwise. nih.gov

In essence, the research trajectories for this compound and its chemical relatives are centered on leveraging their unique reactivity to build molecular complexity and access novel chemical space.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-2-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8-5-4-7(10(11)12)6(2)9-8/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZWZIHXRYOWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(C=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Intrinsic Chemical Reactivity of 6 Ethoxy 2 Methyl 3 Nitropyridine

Mechanistic Studies of Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of the nitro group at the C-3 position, makes it a prime candidate for nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a key reaction for introducing carbon substituents onto electron-deficient aromatic rings, such as nitropyridines, by replacing a hydrogen atom. wikipedia.orgorganic-chemistry.org The reaction is particularly effective for nitroarenes and involves a nucleophile that possesses a leaving group. wikipedia.orgorganic-chemistry.org

The general mechanism for VNS on a nitropyridine involves two main steps:

Addition: A carbanion, stabilized by an adjacent leaving group (e.g., from chloromethyl phenyl sulfone or alkyl phenyl sulfones), attacks the electron-deficient pyridine ring. nih.govresearchgate.net This attack typically occurs at a position activated by the nitro group (ortho or para), forming a negatively charged intermediate known as a σ-adduct or Meisenheimer-type adduct. organic-chemistry.orgresearchgate.net

β-Elimination: A base induces the elimination of the leaving group from the adduct, which leads to the rearomatization of the ring and the formation of the substituted product. nih.govresearchgate.net

For 6-Ethoxy-2-methyl-3-nitropyridine, the nitro group at C-3 directs nucleophilic attack to the ortho positions (C-2 and C-4) and the para position (C-6). Since the C-2 and C-6 positions are already substituted with methyl and ethoxy groups, respectively, the VNS reaction is expected to proceed selectively at the C-4 position.

Mechanistic studies on related 3-nitropyridines have shown that the stability of the intermediate and the success of the elimination step are sensitive to steric hindrance. nih.govresearchgate.net For instance, while primary alkyl groups can be readily introduced, the reaction with bulkier secondary carbanions (like isopropyl) may fail at the elimination stage due to steric clashes with the adjacent nitro group, leading to the isolation of the protonated Meisenheimer adduct instead of the final product. researchgate.net This suggests that the nature of the incoming nucleophile is critical when reacting with the substituted this compound.

Table 1: Key Steps in the Vicarious Nucleophilic Substitution (VNS) Mechanism

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Carbanion Formation | A strong base deprotonates an active methylene (B1212753) compound to generate a carbanion with a leaving group. | Carbanion | Base strength, solvent. |

| Nucleophilic Addition | The carbanion attacks the nitropyridine ring at a position ortho or para to the nitro group. | σ-adduct (Meisenheimer complex) | Electrophilicity of the ring. |

| β-Elimination | A base facilitates the elimination of the leaving group (e.g., HCl, PhSO₂H) from the adduct. | Anion of the alkylated product | Steric hindrance, planarity for charge stabilization. nih.govresearchgate.netresearchgate.net |

| Protonation | Acidic workup protonates the resulting anion to yield the final substituted product. | Final Product | Workup conditions. |

While VNS involves a nucleophile with a leaving group, another pathway for the substitution of hydrogen in nitroarenes involves nucleophilic addition followed by an oxidative step. nih.gov In this process, a nucleophile (such as an amine) attacks the nitro-activated ring to form a σ-adduct. Since the nucleophile lacks an inherent leaving group, rearomatization must occur through the removal of two electrons and a proton (formally H⁻). This is referred to as oxidative nucleophilic substitution of hydrogen (ONSH).

Although specific studies on the oxidative amination of this compound were not identified, the general mechanism provides a plausible route for introducing amino groups. The reaction would likely proceed via the formation of a Meisenheimer-type adduct at the C-4 position, followed by oxidation using an external oxidizing agent to restore aromaticity.

Intramolecular Transformations and Rearrangements

The structure of this compound allows for the theoretical possibility of intramolecular rearrangements, a common feature in organic chemistry.

A sigmatropic reaction is a pericyclic, intramolecular process where a sigma bond migrates across a conjugated π-electron system. wikipedia.orglibretexts.org These rearrangements are classified by an order term [i,j], indicating the number of atoms over which each end of the sigma bond moves. wikipedia.org A common example is the [1,n]-hydride shift, where a hydrogen atom moves across a π-system. stereoelectronics.orglibretexts.org

While sigmatropic rearrangements are well-known, including the Cope and Claisen rearrangements, specific documented instances of a nitro group shift or other sigmatropic migrations for this compound are not prevalent in the literature. wikipedia.orglibretexts.org A hypothetical organic-chemistry.orgnih.gov or nih.govstereoelectronics.org shift of the nitro group would be a high-energy process. Thermal organic-chemistry.orgnih.gov shifts are generally symmetry-forbidden and unknown, while thermal nih.govstereoelectronics.org shifts require a more extended π-system than is available for such a migration within the pyridine ring itself. libretexts.org Therefore, such transformations are considered unlikely under typical conditions.

Chemoselectivity and Regioselectivity in Chemical Transformations

In molecules with multiple functional groups and potential reaction sites, chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs) are paramount.

For this compound, the regioselectivity of nucleophilic substitutions is strongly governed by the directing effect of the nitro group. As established, the C-3 nitro group activates the ortho (C-2, C-4) and para (C-6) positions towards nucleophilic attack. organic-chemistry.org The existing substituents at C-2 (methyl) and C-6 (ethoxy) block these positions, thereby directing incoming nucleophiles almost exclusively to the C-4 position.

This high degree of regioselectivity is a valuable synthetic feature. The electronic properties of the existing substituents also play a role. The electron-donating methyl and ethoxy groups slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 3-nitropyridine (B142982), but their primary influence is steric and positional, channeling the reaction to the vacant C-4 site.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Position | Activating/Deactivating Group | Reason for Selectivity/Non-selectivity | Predicted Outcome |

|---|---|---|---|

| C-2 | Methyl Group (ortho to NO₂) | Position is activated by the nitro group but sterically blocked by the methyl group. | No reaction |

| C-4 | Hydrogen (ortho to NO₂) | Position is activated by the nitro group and is sterically accessible. | Major site of attack |

| C-5 | Hydrogen (meta to NO₂) | Position is not electronically activated by the nitro group. | No reaction |

| C-6 | Ethoxy Group (para to NO₂) | Position is activated by the nitro group but is blocked by the ethoxy group. | No reaction |

Role of Electronic Effects on Reactivity

The intrinsic reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents.

Electron-Withdrawing Nitro Group: The -NO₂ group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density of the pyridine ring, making it highly electrophilic and susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions.

Electron-Donating Methyl and Ethoxy Groups: The methyl group at C-2 and the ethoxy group at C-6 are electron-donating. The methyl group provides a weak inductive effect (+I), while the ethoxy group exerts a strong resonance-donating effect (+M) and an inductive-withdrawing effect (-I), with the resonance effect typically dominating. These groups increase electron density on the ring, which counteracts the effect of the nitro group to some extent. However, their primary role in nucleophilic substitutions is to sterically direct the reaction to the C-4 position.

Stabilization of Intermediates: In reactions like VNS, the electronic effects are crucial for stabilizing the intermediate Meisenheimer complex. The negative charge of the adduct is delocalized onto the electron-withdrawing nitro group. For the subsequent elimination step to occur, effective orbital overlap is required, which may necessitate planarization of the substituents around the reaction center. nih.govresearchgate.net The electronic nature of the substituents can influence the energy barrier of this step.

Derivatization and Functionalization Strategies

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂ and are typically synthesized through the condensation reaction of aldehydes or ketones with hydrazine (B178648) derivatives. unipune.ac.inlibretexts.orgstackexchange.com For a molecule like 6-ethoxy-2-methyl-3-nitropyridine, which lacks a carbonyl group, the formation of a hydrazone derivative necessitates a preliminary modification of one of its existing substituents.

A plausible synthetic route involves the oxidation of the 2-methyl group to an aldehyde (2-formyl-6-ethoxy-3-nitropyridine). This aldehyde can then be reacted with a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, to yield the corresponding hydrazone. unipune.ac.innih.gov While direct oxidation of the methyl group on this specific compound is not widely documented, the oxidation of methyl groups on related nitropyridine frameworks to carboxylic acids is a known transformation, which suggests the feasibility of oxidation to the aldehyde under controlled conditions. nih.gov

These hydrazone derivatives are valuable intermediates themselves, as the C=N-N linkage can participate in various cyclization reactions to form other heterocyclic systems. nih.gov

Table 1: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aldehyde/Ketone | Hydrazine/Substituted Hydrazine | Hydrazone | Condensation |

This interactive table summarizes the fundamental reaction for forming hydrazones.

Alkylation and Arylation Reactions

The functionalization of the this compound ring through the introduction of alkyl and aryl groups can be achieved via several modern synthetic methodologies. The electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to various substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position activates the pyridine ring for nucleophilic attack. In some cases, the nitro group itself can act as a leaving group and be displaced by a nucleophile. Studies on analogous 2-methyl-3-nitropyridines have shown that they readily react with sulfur nucleophiles (thiolates), resulting in the selective substitution of the nitro group. nih.govmdpi.comsciforum.net This reactivity suggests that alkyl or aryl thiols could be used to introduce S-alkyl or S-aryl groups at the C-3 position.

Vicarious Nucleophilic Substitution (VNS): This method allows for the direct C-H alkylation of electrophilic aromatic rings like nitropyridines. acs.orgacs.org Carbanions stabilized by sulfonyl groups can add to the pyridine ring, followed by the elimination of the sulfinic acid group, to introduce an alkyl substituent. acs.org This strategy has been successfully applied to various 3-nitropyridines, yielding alkylated products at positions ortho or para to the nitro group. acs.orgacs.org

Cross-Coupling Reactions: While the parent compound lacks a halogen for typical cross-coupling, related halogenated nitropyridines are common precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for the arylation of chloropyridine derivatives. This approach would involve starting with a halogenated precursor to this compound to introduce aryl groups at specific positions.

Table 2: Examples of Alkylation and Arylation Reactions on Nitropyridine Systems

| Reaction Type | Substrate Example | Reagent(s) | Product Type |

| Nucleophilic Substitution | 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH), K₂CO₃ | 3-Benzylthio-2-methyl-5-nitropyridine |

| VNS Alkylation | 3-Nitropyridine (B142982) | Alkyl phenyl sulfones, KHMDS | Alkylated 3-nitropyridine |

| C(sp³)–H Arylation | N-Methyl thioamides | Arylboronic acids, Pd(II) catalyst | Benzyl thioamides |

This interactive table presents examples of alkylation and arylation reactions on related nitropyridine structures. nih.govacs.orgnih.gov

Subsequent Heterocyclic Ring Annulation and Fusion

The derivatized forms of this compound are valuable precursors for constructing more complex, fused heterocyclic systems. These annulation reactions often leverage the functional groups introduced or modified in previous steps.

A primary strategy involves the reduction of the 3-nitro group to a 3-amino group. This resulting 3-amino-6-ethoxy-2-methylpyridine contains a vicinal amino and methyl (or derivatized methyl) group, which is a common structural motif for building fused rings. For example, reaction of a 2,3-diaminopyridine (B105623) (obtainable after reduction of the nitro group and amination or modification of another position) with aldehydes or their equivalents can lead to the formation of an imidazo[4,5-b]pyridine scaffold. acs.orgnih.gov This tandem reaction sequence, involving in situ nitro reduction followed by heterocyclization, provides an efficient route to these important bicyclic systems. acs.org

Furthermore, if the methyl group at C-2 is first converted to a derivative, such as a styryl group (see Section 4.4), subsequent reactions can lead to different fused systems. The amino group obtained from the nitro reduction can react intramolecularly with functionalities on the C-2 side chain. Research on related 2-aminopyridines shows they can react with maleimides to generate complex ring-fused systems like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org

Table 3: Examples of Heterocyclic Ring Annulation from Pyridine Derivatives

| Starting Pyridine Derivative | Reagents | Fused Heterocycle Formed |

| 2-Chloro-3-nitropyridine (B167233) | 1. Primary amine2. Zn/HCl3. Aromatic aldehyde | Imidazo[4,5-b]pyridine |

| 2-Aminopyridine | N-Methyl-3-methylsulfanylmaleimide | Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidine |

| 4-Nitro-1H-imidazole-5-carbonyl chlorides | Activated methylene (B1212753) compounds, then Pd/H₂ | 4-Hydroxyimidazo[4,5-b]pyridinone |

This interactive table showcases methods for building fused heterocyclic rings from functionalized pyridine precursors. acs.orgbeilstein-journals.orgrsc.org

Selective Functional Group Interconversions

The ability to selectively modify the existing functional groups of this compound without altering other parts of the molecule is crucial for its use in multistep synthesis. ub.eduvanderbilt.edu

Reduction of the Nitro Group: The most common and synthetically useful interconversion is the selective reduction of the 3-nitro group to a 3-amino group. This transformation opens up a vast array of subsequent reactions, particularly for ring annulation as discussed previously. A variety of reagents can accomplish this reduction chemoselectively, leaving other functional groups like the ethoxy group and the aromatic ring intact. researchgate.netnih.gov Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, Zn/HCl, or SnCl₂). commonorganicchemistry.comyoutube.com Nickel-catalyzed hydrosilylative reduction has also been shown to be effective and chemoselective. rsc.org

Modification of the Methyl Group: The 2-methyl group is activated by the adjacent pyridine nitrogen and the electron-withdrawing nitro group. This allows it to participate in condensation reactions. For instance, 2-methyl-3-nitropyridine (B124571) derivatives can react with aromatic aldehydes in the presence of a base like piperidine (B6355638) to form 2-styryl-3-nitropyridines. mdpi.comsciforum.net This reaction introduces a carbon-carbon double bond, which can be a handle for further functionalization. The methyl group can also be oxidized to a pyridine-N-oxide using reagents like a urea-hydrogen peroxide complex. nih.gov

Interconversion of the Ethoxy Group: The ethoxy group is generally stable. However, ether cleavage could be performed under harsh acidic conditions if required. More commonly in synthesis, this group is introduced onto a pre-existing pyridine ring by the reaction of sodium ethoxide with a suitable leaving group, such as a chloro or nitro substituent, at the C-6 position.

Table 4: Reagents for Selective Functional Group Interconversions

| Functional Group | Transformation | Reagent(s) |

| 3-Nitro | Reduction to 3-Amino | H₂/Pd/C; Fe/HCl; SnCl₂ |

| 2-Methyl | Condensation to 2-Styryl | Aromatic aldehyde, piperidine |

| 2-Methyl | Oxidation to N-oxide | Urea-hydrogen peroxide, TFAA |

This interactive table summarizes key reagents for the selective modification of the functional groups on the nitropyridine core. nih.govmdpi.comcommonorganicchemistry.comyoutube.com

Advanced Spectroscopic and Analytical Characterization Techniques

X-ray Crystallography for Molecular and Crystal Structure Determination

As of the latest literature review, no crystal structure data for 6-Ethoxy-2-methyl-3-nitropyridine has been deposited in crystallographic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra would be crucial for confirming the connectivity of the atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethoxy group's ethyl protons (a triplet and a quartet), the methyl group protons (a singlet), and the two aromatic protons on the pyridine (B92270) ring (two doublets). The chemical shifts (δ) and coupling constants (J) of these signals would confirm the substitution pattern on the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would provide information about the electronic environment of each carbon, with the carbon atoms attached to the electronegative oxygen and nitro groups expected at lower fields.

Detailed experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, C-O stretching of the ethoxy group, C=N and C=C stretching of the pyridine ring, and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂), which are typically strong and found in the regions of approximately 1550-1490 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Specific experimental IR and Raman spectra for this compound have not been reported in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum of this compound would be expected to exhibit absorption maxima (λ_max) characteristic of the nitropyridine chromophore. These transitions are typically of the π → π* and n → π* type. The position and intensity of these bands provide insights into the electronic structure of the molecule.

No experimental UV-Vis absorption data for this compound is publicly available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, and other characteristic fragments, providing further confirmation of the molecule's structure.

A detailed experimental mass spectrum and fragmentation analysis for this compound is not available in the surveyed scientific literature.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₈H₁₀N₂O₃), the theoretical elemental composition would be:

| Element | Percentage |

| Carbon (C) | 52.74% |

| Hydrogen (H) | 5.53% |

| Nitrogen (N) | 15.38% |

| Oxygen (O) | 26.35% |

Experimental elemental analysis data serves to confirm the empirical and molecular formula of a synthesized compound. However, no published experimental elemental analysis data for this compound could be located.

Theoretical and Computational Chemistry Studies

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is instrumental in understanding the packing of molecules in the solid state and the nature of the forces that govern the crystal's stability. While a specific Hirshfeld surface analysis for 6-Ethoxy-2-methyl-3-nitropyridine is not extensively documented in publicly available literature, the principles of this analysis can be described based on studies of structurally similar nitro-containing heterocyclic compounds. nih.govmdpi.comnih.gov

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. This surface is then color-mapped with various properties, such as dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface highlights regions of significant intermolecular contacts, with red spots indicating contacts shorter than the sum of van der Waals radii (strong interactions), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts (weaker interactions). nih.govnih.gov

Based on analyses of related compounds, the contributions of various intermolecular contacts for this compound can be hypothetically tabulated as follows to illustrate the expected findings.

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···H | ~40-50% | These contacts are typically the most abundant and are represented by a large, scattered region in the fingerprint plot. nih.gov |

| O···H / H···O | ~25-35% | These represent hydrogen bonding interactions, which are crucial for the stability of the crystal structure. They appear as distinct "wings" or "spikes" in the fingerprint plot. nih.gov |

| C···H / H···C | ~5-10% | These are weaker van der Waals interactions. |

| N···H / H···N | ~2-5% | These contacts involve the nitrogen atoms of the pyridine (B92270) ring and the nitro group. nih.gov |

| C···C | ~5-8% | These can indicate π-π stacking interactions between pyridine rings. nih.gov |

| O···N / N···O | ~1-3% | Interactions involving the oxygen atoms of the ethoxy and nitro groups with the nitrogen atoms. nih.gov |

| O···C / C···O | ~1-2% | |

| N···N | <1% | |

| O···O | ~2-3% | nih.gov |

The analysis of these contacts provides a detailed picture of the forces holding the molecules together in the crystal. For instance, the presence and nature of C-H···O hydrogen bonds and potential π-stacking interactions involving the pyridine ring can be elucidated. nih.gov

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For this compound, computational studies can elucidate the pathways of reactions such as nucleophilic aromatic substitution (SNAr), which is a characteristic reaction for electron-deficient aromatic rings like nitropyridines. researchgate.net

A computational study on the SNAr reaction of a similar compound, 2-ethoxy-3,5-dinitropyridine, with a nucleophile like piperidine (B6355638), reveals key mechanistic details that can be extrapolated to this compound. researchgate.net The presence of the electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. researchgate.net

The general mechanism for an SNAr reaction involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (in this case, the ethoxy group) is eliminated, and the aromaticity of the pyridine ring is restored.

Computational modeling can provide the energy profile of this reaction pathway, including the energies of the reactants, the transition state, the intermediate, and the product.

Below is a hypothetical data table illustrating the kind of thermodynamic and kinetic data that can be obtained from a DFT study of an SNAr reaction of this compound with a generic nucleophile (Nu-).

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (this compound + Nu-) | 0.0 | 0.0 |

| Transition State 1 (TS1) | +15.2 | +18.5 |

| Meisenheimer Intermediate | -5.8 | -3.1 |

| Transition State 2 (TS2) | +10.7 | +13.9 |

| Products | -20.4 | -18.2 |

Note: The values in this table are illustrative and based on typical data for SNAr reactions of nitropyridines.

Furthermore, computational studies can explore other potential reaction pathways, such as those involving [3+2] cycloadditions if the nitro group acts as part of a dienophile or dipolarophile system, or rearrangements under specific conditions. mdpi.comnih.gov These studies provide a comprehensive understanding of the molecule's reactivity and can guide the design of new synthetic routes.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of electron-withdrawing and electron-donating groups on the pyridine (B92270) ring of 6-ethoxy-2-methyl-3-nitropyridine makes it an important precursor for the synthesis of more complex heterocyclic systems. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as an amino group, which then allows for the construction of fused ring systems.

Nitropyridines, as a class of compounds, are widely recognized for their utility as intermediates in the synthesis of biologically active molecules. nih.gov The synthesis of complex structures often involves a multi-step process where the nitropyridine core is modified sequentially. For instance, a common synthetic route involves the initial synthesis of a substituted nitropyridine, which is then subjected to further reactions. A reliable three-step method for producing 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com This highlights a general strategy that can be adapted for the synthesis of derivatives of this compound.

The presence of the ethoxy and methyl groups on the pyridine ring of this compound influences the regioselectivity of subsequent reactions, guiding the formation of specific isomers of more complex heterocyclic compounds. These compounds are often the backbones of molecules with significant biological activity, including those used in pharmaceuticals. nih.govgoogle.com

Table 1: Key Reactions in the Synthesis of Heterocyclic Compounds from Nitropyridine Intermediates

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure | Reference |

| Nitro Group Reduction | Pd/C, H₂ or other reducing agents | Amino group (-NH₂) | nih.gov |

| Nucleophilic Aromatic Substitution | Various nucleophiles (e.g., amines, alkoxides) | Substitution of a leaving group (e.g., chloro) | mdpi.com |

| Condensation Reactions | Aldehydes, piperidine (B6355638) catalyst | Styrylpyridines | mdpi.com |

| Cyclization Reactions | Intramolecular reaction following functional group manipulation | Fused heterocyclic rings (e.g., azaindoles) | researchgate.net |

Precursor for Advanced Organic Building Blocks and Reagents

Organic building blocks are essential for the modular construction of complex molecular architectures. chemicalbook.comnih.govresearchgate.net this compound serves as a valuable precursor for the creation of more advanced building blocks and reagents due to its inherent reactivity. The nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functional groups. The methyl group can also be functionalized, for example, through condensation reactions. mdpi.com

The transformation of this compound into other molecules expands the toolbox available to synthetic chemists. For example, the corresponding amino derivative, 6-ethoxy-2-methyl-pyridin-3-amine, obtained through the reduction of the nitro group, becomes a key building block for the synthesis of various pharmaceutical intermediates. One notable application of similar pyridine derivatives is in the synthesis of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists, which are investigated for the treatment of metabolic diseases. researchgate.net

The ability to selectively modify the different positions of the pyridine ring allows for the generation of a library of derivatives, each with unique properties and potential applications as specialized reagents in organic synthesis.

Applications in the Development of Laser Dyes, Pigments, and Colorants

The chromophoric nature of the nitropyridine scaffold suggests potential applications for this compound and its derivatives in the development of dyes, pigments, and colorants. The extended π-system of the pyridine ring, coupled with the electron-withdrawing nitro group, can lead to compounds that absorb light in the visible region of the electromagnetic spectrum.

While direct applications of this compound as a dye may not be widely documented, the synthesis of related diaminopyridines for use in hair dye formulations is known. google.com For example, 2,3-diamino-6-methoxypyridine (B1587572) is a component in oxidation hair dyes, and it is synthesized from a nitropyridine precursor. google.com This indicates that amino derivatives of this compound could similarly be used as dye precursors.

Furthermore, the structural motifs found in this compound are related to those in other organic dyes. For instance, the synthesis of complex ruthenium-based dyes, such as the N3 dye used in dye-sensitized solar cells, involves bipyridine ligands. researchgate.net The fundamental pyridine structure is key to the electronic properties of these dyes. The functional groups on this compound could be modified to create ligands for new types of metal-complex dyes or to develop novel organic pigments. The reaction of 2-styryl-3-nitropyridines, which can be synthesized from 2-methyl-3-nitropyridines, has been noted to produce compounds with remarkable fluorescent properties, further highlighting the potential in this area. mdpi.com

Contribution to Novel Material Development and Functional Systems

The development of novel organic materials with specific functional properties is a rapidly advancing field of research. The unique electronic and structural features of this compound make it a candidate for incorporation into such materials. Nitropyridine derivatives have been investigated for their potential to form organic crystals with interesting properties. researchgate.net

For example, the synthesis of 5-nitro-2-diethylamino-6-methyl pyridine as an organic crystal has been reported, with its utility as an intermediate for pharmaceuticals and organic materials highlighted. researchgate.net The process of nitration is central to creating this functional material. This demonstrates that the nitropyridine moiety is a key component for designing molecules that can self-assemble into ordered structures with desirable electronic or optical properties.

The potential for this compound to contribute to functional systems extends to its use in creating ligands for metal-organic frameworks (MOFs) or as a component in polymers with specific conductive or photophysical properties. The versatility of its functional groups allows for its integration into larger, more complex systems, paving the way for the development of new materials for electronics, photonics, and sensing applications.

Challenges and Future Research Perspectives

Development of Sustainable and Green Synthetic Methodologies

Traditional nitration methods for pyridines often involve harsh conditions, such as mixtures of fuming nitric and sulfuric acids at high temperatures, which can lead to low yields, polynitration, and significant safety risks. researchgate.netresearchgate.net A primary challenge is the development of more ecologically and economically viable synthetic routes.

Future research should focus on adopting green chemistry principles. One promising approach involves replacing traditional nitrating agents. For instance, a method using anhydrous potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid has been shown to be effective for hydroxyl-pyridines. google.com This system generates the nitrating species in situ under controlled heating, which can reduce hazardous acid mists and minimize oxidative side-reactions. google.com

Another significant advancement is the use of continuous flow technology. researchgate.net Flow reactors offer superior heat transfer and mixing, minimizing the accumulation of potentially explosive intermediates and allowing for safer scale-up. researchgate.netchemicalbook.com A two-step continuous flow synthesis has been successfully developed for 4-nitropyridine, involving nitration followed by a reduction step. researchgate.netchemicalbook.com Adapting such a flow process for the synthesis of 6-Ethoxy-2-methyl-3-nitropyridine could dramatically improve safety, efficiency, and scalability.

Furthermore, exploring nitration with dinitrogen pentoxide (N₂O₅) in alternative solvent systems, such as dichloromethane (B109758) or a methanol/water mixture with sodium bisulfite, presents another path for process optimization and improved yields. ntnu.nontnu.no

Table 1: Comparison of Nitration Methodologies for Pyridine (B92270) Derivatives

| Method | Reagents | Advantages | Potential Application for Target Compound | Citations |

|---|---|---|---|---|

| Traditional Batch | Conc. HNO₃ / Conc. H₂SO₄ | Well-established | Baseline method, often with low yield and safety concerns | researchgate.net |

| Green Nitration | Anhydrous KNO₃ / Conc. H₂SO₄ | Reduced acid mist, safer, fewer side-reactions | Greener alternative for the nitration step | google.com |

| Continuous Flow | HNO₃ / H₂SO₄ in flow reactor | Enhanced safety, better control, scalable, high throughput | Ideal for industrial-scale, safe production | researchgate.netchemicalbook.com |

| Dinitrogen Pentoxide | N₂O₅ / CH₂Cl₂ then NaHSO₃ | Milder conditions, potentially higher yields | Alternative route with different selectivity and conditions | ntnu.nontnu.no |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by the interplay of its substituents. The electron-withdrawing nitro group activates the pyridine ring for certain transformations while deactivating it for others. Research into its reactivity is crucial for unlocking its synthetic potential.

One key area is the nucleophilic aromatic substitution (SNAr) of the nitro group. While SNAr of non-activated nitro groups is generally uncommon, studies on related 2-methyl-3-nitropyridines show they react smoothly with thiolate anions to substitute the nitro group. mdpi.com Exploring the SNAr reactions of this compound with a wider range of nucleophiles (e.g., O-, N-, C-nucleophiles) could yield a library of new derivatives.

Another avenue is the reactivity of the methyl group. The acidity of the 2-methyl group is enhanced by the adjacent ring nitrogen and the nitro group, allowing for condensation reactions. Its reaction with various aromatic aldehydes, catalyzed by piperidine (B6355638), provides a metal-free alternative to the Heck reaction for forming styrylpyridines. mdpi.com

Future work should also investigate less common transformations, such as the Vicarious Nucleophilic Substitution (VNS), which has been used to aminate 3-nitropyridines selectively at the position para to the nitro group. ntnu.no Additionally, the mechanism of nitration itself can involve complex rearrangements, such as a researchgate.netresearchgate.net sigmatropic shift of the nitro group, a phenomenon that warrants further investigation. ntnu.norsc.org

Advancements in In Situ Monitoring and Characterization Techniques

To develop robust and optimized synthetic protocols, a deep understanding of reaction kinetics, intermediates, and by-product formation is essential. Advancements in real-time monitoring are critical for gaining these insights.

The application of in situ spectroscopic techniques is a major frontier. For complex reactions, real-time monitoring using methods like Raman spectroscopy has been employed to track the formation of intermediates and products, for example, in the mechanochemical synthesis of metal-organic frameworks. rsc.org Similar in situ Raman or FT-IR spectroscopy could be implemented to monitor the nitration or subsequent functionalization of the this compound core, providing invaluable data for reaction optimization.

Furthermore, advanced NMR techniques can be used to identify transient species. Low-temperature NMR spectroscopy has been instrumental in identifying intermediates formed during the nitration of pyridines with dinitrogen pentoxide, helping to elucidate complex reaction mechanisms. ntnu.no Applying these advanced characterization methods would enable a more controlled and predictable synthesis of this compound and its derivatives.

Predictive Modeling and Computational Design for Directed Synthesis

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and reducing trial-and-error experimentation. Density Functional Theory (DFT) has emerged as a particularly useful method for studying nitropyridine systems. researchgate.netniscair.res.inresearchgate.net

Theoretical studies on related nitropyridines have successfully used DFT methods, such as B3LYP and ωB97X-D, with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to investigate molecular structures, electronic properties, and reaction energetics. researchgate.netresearchgate.netnih.gov These studies can compute key parameters:

Geometrical Parameters: Bond lengths and angles can be calculated and compared with experimental data to validate the computational model. researchgate.net

Electronic Structure: Analysis using Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can reveal the electron distribution, while HOMO-LUMO energy gaps can predict chemical reactivity and kinetic stability. niscair.res.inresearchgate.netnih.gov

Spectroscopic Properties: Theoretical calculations can simulate IR and NMR spectra, aiding in the structural confirmation of synthesized compounds. researchgate.net

Thermochemistry: Isodesmic reactions can be used to calculate heats of formation, providing insight into the stability of different isomers. researchgate.net

Applying these computational approaches to this compound would allow researchers to predict its reactivity hotspots, anticipate the regioselectivity of reactions, and design more efficient synthetic pathways for targeted derivatives.

Table 2: Computational Methods in Nitropyridine Research

| Computational Method | Application | Insights Gained | Citations |

|---|---|---|---|

| DFT (B3LYP, ωB97X-D) | Geometry Optimization | Prediction of stable molecular structures, bond lengths, and angles. | researchgate.netresearchgate.net |

| NBO/QTAIM Analysis | Electronic Structure | Understanding of charge distribution, substituent effects, and reactivity. | researchgate.netnih.gov |

| GIAO Method | NMR Spectra Calculation | Prediction of ¹H and ¹³C NMR chemical shifts for structure verification. | researchgate.net |

| Isodesmic Reactions | Thermochemistry | Calculation of heats of formation to assess molecular stability. | researchgate.net |

Expanding the Scope of Derivatization for Diverse Molecular Architectures

The true value of this compound as a building block lies in its potential for conversion into a wide array of more complex molecules. A key future direction is to systematically explore its derivatization potential.

The functional groups on the ring offer multiple handles for modification:

The Nitro Group: This is a versatile functional group. It can be readily reduced to an amino group, which then serves as a gateway to a vast range of chemistries, including the formation of amides, sulfonamides, and diazonium salts for further coupling reactions. The nitro group itself can also be displaced via SNAr as previously discussed. mdpi.com

The Methyl Group: As noted, its activated protons allow for condensation reactions to build carbon-carbon bonds. mdpi.com

The Pyridine Ring: The ring itself can undergo further functionalization. For instance, amination via VNS or oxidative amination can introduce new substituents. ntnu.no

The Ethoxy Group: While generally stable, this group could potentially be cleaved or displaced under specific conditions, especially if the ring is further activated, offering another point for diversification.

By systematically exploring these reaction pathways, this compound can serve as a versatile scaffold for constructing diverse molecular architectures tailored for applications in medicinal chemistry, materials science, and agrochemicals.

Q & A

Q. How can contradictory spectral data for reaction intermediates be analyzed systematically?

- Methodological Answer:

- Use hyphenated techniques (LC-MS/MS) to correlate chromatographic retention times with MS fragmentation patterns .

- Apply multivariate analysis (PCA or PLS) to NMR datasets to identify outlier signals and resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.